(R)-1-(4-Bromophenyl)propan-1-amine hydrochloride CAS 856562-96-4 properties
(R)-1-(4-Bromophenyl)propan-1-amine hydrochloride CAS 856562-96-4 properties
An In-Depth Technical Guide to (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride (CAS 856562-96-4)
Introduction
(R)-1-(4-Bromophenyl)propan-1-amine hydrochloride is a chiral primary amine of significant interest to the pharmaceutical and chemical research sectors. As a stereochemically defined molecule, it serves as a valuable chiral building block, or synthon, for the construction of more complex, biologically active compounds. The presence of a bromine atom on the phenyl ring provides a versatile functional handle for synthetic transformations, such as metal-catalyzed cross-coupling reactions, allowing for the facile introduction of additional molecular complexity.
Chiral amines are foundational structural motifs present in over 40% of commercial pharmaceuticals and a vast array of natural products.[1] Their stereochemistry is often critical for biological activity, with different enantiomers exhibiting distinct pharmacological and toxicological profiles. Consequently, the development of robust, enantioselective methods for their synthesis is a cornerstone of modern medicinal chemistry.[2][3]
This guide provides a comprehensive technical overview of (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride, intended for researchers, chemists, and drug development professionals. It covers the compound's physicochemical properties, proposes a representative synthetic strategy rooted in established asymmetric methodologies, details essential analytical protocols for quality control, discusses its applications in drug discovery, and outlines critical safety and handling procedures.
Physicochemical and Spectroscopic Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. These properties dictate storage, handling, and appropriate analytical techniques.
Chemical Structure and Identifiers
| Property | Value |
| CAS Number | 856562-96-4[4] |
| Synonyms | (1R)-1-(4-bromophenyl)-1-propanamine hydrochloride[4] |
| Molecular Formula | C₉H₁₂BrN · HCl (or C₉H₁₃BrClN)[4] |
| Molecular Weight | 250.57 g/mol [4] |
| InChI Key | KTHQPQZHRFCWEX-SBSPUUFOSA-N[4] |
| Canonical SMILES | CCC(C1=CC=C(C=C1)Br)N.Cl |
Physical Properties
| Property | Value | Source |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| Storage | Sealed in a dry environment at room temperature. | [4] |
Anticipated Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structural identity and purity of the compound. While specific spectra for this exact salt are not publicly available, the following represents the expected data based on its chemical structure and general principles.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is used to identify the hydrogen environments in the molecule. Expected signals would include:
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Aromatic protons (Ar-H) appearing as two doublets in the ~7.2-7.6 ppm region, characteristic of a 1,4-disubstituted benzene ring.
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A multiplet for the chiral methine proton (CH-N) around ~4.5 ppm.
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A multiplet for the methylene protons (CH₂) of the propyl group around ~1.6-1.8 ppm.
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A triplet for the terminal methyl protons (CH₃) around ~0.9 ppm.[5]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique identifies the different carbon environments. Expected signals would include:
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Four distinct signals in the aromatic region (~120-145 ppm), with the carbon attached to the bromine (C-Br) being one of them.[5]
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A signal for the chiral methine carbon (CH-N) around ~50-60 ppm.
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Signals for the aliphatic methylene (CH₂) and methyl (CH₃) carbons in the upfield region (~10-30 ppm).[5]
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FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational bands would include:
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A broad peak from ~2500-3000 cm⁻¹ corresponding to the N-H⁺ stretch of the primary ammonium salt.
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C-H stretching vibrations for aromatic (~3100-3000 cm⁻¹) and aliphatic (~3000-2850 cm⁻¹) groups.
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C=C stretching bands in the aromatic region (~1600-1450 cm⁻¹).
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A C-Br stretching vibration, typically found in the fingerprint region (<1000 cm⁻¹).
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Mass Spectrometry (MS): This technique provides information about the mass and fragmentation of the molecule. For the free base (C₉H₁₂BrN), the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted m/z for the protonated molecule [M+H]⁺ is 214.0226.[6]
Synthesis and Stereochemical Control
The Imperative of Enantioselectivity
The synthesis of single-enantiomer chiral amines is a critical challenge in pharmaceutical development. Achieving high enantiomeric purity is paramount, as the undesired enantiomer may be inactive or, in some cases, contribute to off-target effects or toxicity. Transition metal-catalyzed asymmetric hydrogenation and reductive amination are among the most powerful and atom-economical strategies to produce optically active amines.[3]
Representative Synthetic Approach: Asymmetric Reductive Amination
A robust and widely applicable method for synthesizing (R)-1-(4-Bromophenyl)propan-1-amine is the asymmetric reductive amination of the corresponding ketone, 1-(4-bromophenyl)propan-1-one. This approach offers high efficiency and excellent stereochemical control.
Protocol Rationale: This multi-step, one-pot procedure first involves the in situ formation of an imine from the ketone and an ammonia source. This imine is then immediately reduced in an enantioselective manner by a chiral catalyst and a hydrogen source. The use of a well-defined chiral transition-metal complex is key to inducing the high stereoselectivity required.[2]
Step-by-Step Methodology:
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Reactor Setup: A dry, inert-atmosphere reaction vessel is charged with the precursor, 1-(4-bromophenyl)propan-1-one (1.0 eq.).
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Catalyst Preparation: In a separate vessel, the chiral catalyst is formed. This typically involves a rhodium or iridium precursor and a chiral phosphine ligand (e.g., a derivative of BINAP or a P-stereogenic phosphine ligand).
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Reaction Assembly: The ketone is dissolved in a suitable degassed solvent (e.g., methanol or THF). To this solution, an ammonia source (e.g., ammonium acetate) and the pre-formed chiral catalyst are added.
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Asymmetric Reduction: The reaction vessel is pressurized with hydrogen gas (H₂) and stirred at a controlled temperature until the reaction is complete (monitored by TLC or GC/MS).
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Workup and Purification: Upon completion, the reaction is depressurized, and the solvent is removed in vacuo. The crude product (the free amine) is purified via column chromatography.
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Salt Formation: The purified (R)-1-(4-Bromophenyl)propan-1-amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate). A stoichiometric amount of HCl (as a solution in a compatible solvent) is added slowly with stirring.
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Isolation: The precipitated (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride is collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum to yield the final product.
Synthetic Workflow Diagram
Caption: Proposed synthetic route via asymmetric reductive amination.
Analytical Methodologies for Quality Control
Rigorous analytical testing is non-negotiable to ensure the identity, purity, and, most importantly, the enantiomeric excess (e.e.) of the final product.
Rationale for Quality Control
For a chiral compound, quality control must confirm three key attributes:
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Identity: Is the compound what it claims to be? (Verified by NMR, MS).
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Purity: Are there any residual solvents, starting materials, or side products? (Verified by HPLC, GC, NMR).
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Enantiomeric Purity: What is the ratio of the desired (R)-enantiomer to the undesired (S)-enantiomer? (Verified by Chiral HPLC).
Protocol: Determination of Enantiomeric Purity via Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers.
Protocol Rationale: The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. The mobile phase composition is optimized to achieve baseline separation with good peak shape.[7]
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh a small amount of (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
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Instrumentation:
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HPLC System: A standard HPLC system with a UV detector.
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Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is a common starting point for amine separation.
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape. A typical starting condition could be 90:10 Hexane:Isopropanol + 0.1% Diethylamine.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 220 nm or 254 nm.[7]
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Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
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Data Processing:
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Identify the peaks corresponding to the (R) and (S) enantiomers. (This may require running a standard of the racemate).
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Integrate the peak areas for both enantiomers.
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Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
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Analytical Workflow Diagramdot
Sources
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride | 856562-96-4 [sigmaaldrich.com]
- 5. CN109384677A - A method of synthesis primary amine hydrochloride - Google Patents [patents.google.com]
- 6. PubChemLite - 1-(4-bromophenyl)propan-1-amine hydrochloride (C9H12BrN) [pubchemlite.lcsb.uni.lu]
- 7. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
